N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a naphtho-thiazole moiety with a thiophene carboxamide group
Scientific Research Applications
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Future Directions
The compound “N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide” and similar biheterocyclic compounds are of interest as potential biologically active substances . They could also serve as organic luminophores . Therefore, future research could focus on exploring these potential applications and further optimizing the synthesis process .
Mechanism of Action
Target of Action
The compound N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide, also known as N-{naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide, primarily targets potassium channels (KCa) . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons. The compound has been found to act on KCa3.1, KCa2.2, KCa2.1, and KCa2.3 .
Mode of Action
The compound acts as a potassium channel activator . It enhances the endothelium-derived hyperpolarizing factor response, which is involved in the regulation of vascular tone, thereby leading to a reduction in blood pressure .
Result of Action
The activation of potassium channels by the compound can lead to hyperpolarization of the cell membrane , which makes it less likely for the cell to fire an action potential. This can have various effects at the molecular and cellular level, depending on the type of cell and the physiological context. For instance, in smooth muscle cells in blood vessels, this could lead to relaxation of the muscle and dilation of the blood vessel, thereby reducing blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like 2-propanol under reflux conditions. The intermediate product, N-(1-naphthyl)thiophene-2-carboxamide, is then treated with phosphorus pentasulfide (P2S5) to form the corresponding thioamide. Finally, oxidation of the thioamide with potassium ferricyanide in an alkaline medium yields the desired this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Potential reduction reactions could involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiophene and naphtho-thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,1-b:3,4-b′]bisthieno 3,2-bbenzothiophene : Another compound with a naphtho-thiophene structure, used in organic electronics .
- Benzo[b]naphtho[1,2-d]thiophene sulfoxides : Known for their fluorescence properties and potential applications in bioimaging .
Uniqueness
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a naphtho-thiazole moiety with a thiophene carboxamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c19-15(13-6-3-9-20-13)18-16-17-14-11-5-2-1-4-10(11)7-8-12(14)21-16/h1-9H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUWLOGXZUJSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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